molecular formula C27H26ClN3O5 B11075895 2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

2-[3-(4-chlorobenzyl)-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

Cat. No.: B11075895
M. Wt: 508.0 g/mol
InChI Key: LIFLZPADMXKULN-UHFFFAOYSA-N
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Description

2-[3-(4-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorobenzyl group, a methoxyphenyl group, and an ethoxyphenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include organic amines, isocyanates, and protecting groups such as carbamates .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often utilize automated reactors and continuous flow systems to optimize reaction conditions and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHOXYPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or demethoxylated compounds.

Scientific Research Applications

2-[3-(4-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHOXYPHENYL)ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its use as a drug candidate for treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHOXYPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazolidinone derivatives with different substituents on the benzyl, phenyl, and ethoxy groups. Examples include:

  • 2-[3-(4-BROMOBENZYL)-1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHOXYPHENYL)ACETAMIDE
  • 2-[3-(4-FLUOROBENZYL)-1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHOXYPHENYL)ACETAMIDE

Uniqueness

The uniqueness of 2-[3-(4-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-(4-ETHOXYPHENYL)ACETAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H26ClN3O5

Molecular Weight

508.0 g/mol

IUPAC Name

2-[3-[(4-chlorophenyl)methyl]-1-(4-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C27H26ClN3O5/c1-3-36-23-12-8-20(9-13-23)29-25(32)16-24-26(33)31(21-10-14-22(35-2)15-11-21)27(34)30(24)17-18-4-6-19(28)7-5-18/h4-15,24H,3,16-17H2,1-2H3,(H,29,32)

InChI Key

LIFLZPADMXKULN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC

Origin of Product

United States

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